Ethyl 1,3,6,8-tetramethoxy-2-naphthoate
Description
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate (CAS 17276-03-8, molecular formula C₁₄H₁₆O₄) is a naphthalene derivative featuring methoxy groups at positions 1, 3, 6, and 8, and an ethyl ester at position 2. This compound is structurally characterized by a fully substituted naphthalene core, where the methoxy groups confer electron-donating properties, while the ester group enhances lipophilicity. It is primarily utilized in synthetic organic chemistry and materials science, though its biological activity remains understudied .
Properties
CAS No. |
17213-51-3 |
|---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3 |
InChI Key |
OJBVVJORRJKHMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2,3,6,7-Tetramethoxynaphthalene (CAS 33033-33-9)
Functional Group Variants
Ethyl 1,3-Dihydroxy-6,8-dimethoxy-2-naphthoate
- Molecular Formula : C₁₃H₁₄O₆
- Substituents : Hydroxyl groups at positions 1 and 3, methoxy groups at 6 and 8, and an ethyl ester at position 2.
- Key Differences: The hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy groups, making this compound more soluble in polar solvents. This structural difference may enhance antioxidant activity, as seen in related flavonoid derivatives .
Methyl 1,4-Dihydroxy-2-naphthoate
- Substituents : Hydroxyl groups at positions 1 and 4, and a methyl ester at position 2.
5-Hydroxy-6,7,3',4'-Tetramethoxy Flavone
- Source : Isolated from Forsskaolea viridis ().
- Key Features : A flavone with tetramethoxy and hydroxyl groups.
- Relevance : Demonstrates antimicrobial and antioxidant activities, suggesting that methoxy-rich compounds may exhibit similar bioactivity. However, the target compound’s ester group and naphthalene core could alter its pharmacokinetic profile .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Synthetic Utility : this compound’s ethyl ester group may facilitate its use in coupling reactions, as seen in the synthesis of pyrene-based ligands like Et₄TBAPy ().
Stability : The 1,3,6,8 substitution pattern may confer resistance to enzymatic degradation, analogous to the stability of 1,3,6,8-tetrachlorodibenzo-p-dioxin in fungal degradation studies ().
Bioactivity Potential: While direct evidence is lacking, structurally related methoxy-flavonoids exhibit antimicrobial and antioxidant properties, suggesting avenues for pharmacological exploration .
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